8-Amino-1,2-dihydroquinolin-2-one hydrochloride
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Overview
Description
8-Amino-1,2-dihydroquinolin-2-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,2-dihydroquinolin-2-one hydrochloride typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of 2-aminobenzamide with ethyl acetoacetate under acidic conditions to form the quinolinone core, followed by amination at the 8-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Amino-1,2-dihydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: The amino group at the 8-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Amino-1,2-dihydroquinolin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
2-Aminoquinoline: Used in the synthesis of antimalarial drugs.
4-Hydroxyquinoline: Studied for its antimicrobial and antiviral activities.
Uniqueness
8-Amino-1,2-dihydroquinolin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
8-Amino-1,2-dihydroquinolin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound possesses a unique quinoline scaffold that is known for its ability to interact with various biological targets. The chemical formula is C9H10ClN3O and its molecular weight is approximately 201.65 g/mol. The presence of an amino group enhances its solubility and potential reactivity in biological systems.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against a range of pathogens. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis .
Anticancer Properties
This compound has also been evaluated for its anticancer effects. In vitro studies have indicated that it inhibits the proliferation of various cancer cell lines.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis |
A549 (Lung) | 3.5 | Inhibition of microtubule polymerization |
HeLa (Cervical) | 4.0 | Cell cycle arrest at G2/M phase |
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit microtubule dynamics, which are critical for cell division .
Case Studies
Case Study 1: Antimicrobial Efficacy in Osteomyelitis
In a study examining the efficacy of various compounds against Staphylococcus aureus, this compound demonstrated significant bactericidal activity at concentrations lower than traditional antibiotics like ciprofloxacin. The study highlighted its potential as a treatment option for osteomyelitis, particularly in cases resistant to standard therapies .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased annexin V staining, confirming the induction of apoptosis as a primary mechanism .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Interaction with Microtubules : It disrupts microtubule dynamics, which is crucial for mitosis and cellular integrity.
- Apoptotic Pathways : It activates apoptotic pathways through the intrinsic mitochondrial route, leading to cell death in cancer cells.
Properties
IUPAC Name |
8-amino-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-7-3-1-2-6-4-5-8(12)11-9(6)7;/h1-5H,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUSIHRAGRETNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)C=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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